molecular formula C13H16ClN3 B2646226 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride CAS No. 1909336-05-5

2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride

Cat. No.: B2646226
CAS No.: 1909336-05-5
M. Wt: 249.74
InChI Key: ZWDRMVPIEHKOBU-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride typically involves the reaction of 1,8-naphthyridine with piperidine under specific conditions. The process may include steps such as hydrogenation, cyclization, and amination. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidine derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of nanocatalysts. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various nanocatalysts. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yields .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Scientific Research Applications

2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride is unique due to its specific combination of the piperidine and naphthyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

2-piperidin-4-yl-1,8-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10;/h1-4,7,10,14H,5-6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDRMVPIEHKOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(C=CC=N3)C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-05-5
Record name 2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride
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